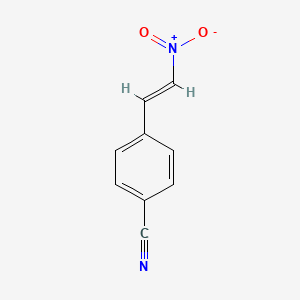

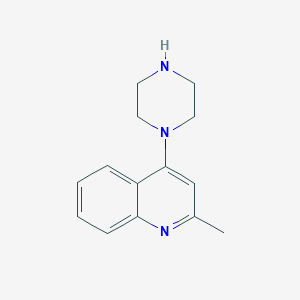

![molecular formula C11H7N3O2S B1298987 2-[4-(4-硝基苯基)-1,3-噻唑-2-基]乙腈 CAS No. 69625-13-4](/img/structure/B1298987.png)

2-[4-(4-硝基苯基)-1,3-噻唑-2-基]乙腈

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

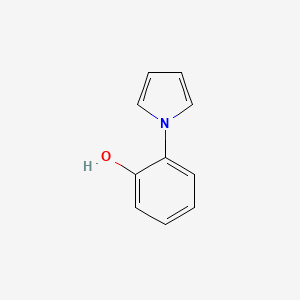

The compound "2-[4-(4-Nitrophenyl)-1,3-thiazol-2-yl]acetonitrile" is a chemical that belongs to the class of organic compounds known as azolylacetonitriles. These compounds are characterized by the presence of a thiazole ring, a five-membered heterocyclic compound containing both sulfur and nitrogen, attached to an acetonitrile group. The specific structure of this compound suggests potential reactivity and a range of applications in chemical synthesis and possibly in medicinal chemistry due to the presence of the nitrophenyl group.

Synthesis Analysis

The synthesis of azolylacetonitriles, such as the compound , often involves the reaction of certain thiazole derivatives with electrophilic reagents. For instance, derivatives like 5-acetyl-2-cyanomethyl-4-methylthiazole and 2-aminothiazole can react with acetone and malononitrile derivatives in the presence of sulfur to yield thiophene derivatives . Although the specific synthesis of "2-[4-(4-Nitrophenyl)-1,3-thiazol-2-yl]acetonitrile" is not detailed in the provided papers, similar synthetic routes may be applicable by incorporating the appropriate nitrophenyl precursor and adjusting reaction conditions to favor the formation of the desired product.

Molecular Structure Analysis

The molecular structure of azolylacetonitriles is typically confirmed using spectroscopic methods such as infrared spectroscopy (IR) and nuclear magnetic resonance (NMR) spectroscopy, along with elemental analysis . These techniques allow for the determination of the functional groups present and the overall molecular architecture. The presence of the nitrophenyl group in the compound would likely contribute to distinct spectroscopic features, such as characteristic NMR chemical shifts and IR absorption bands, which can be used to confirm the structure of the synthesized compound.

Chemical Reactions Analysis

Azolylacetonitriles are reactive intermediates that can undergo various chemical transformations. The reactivity of related compounds has been demonstrated in the formation of thiophene and thiolester derivatives through reactions with thiophenol and thionaphthol . Additionally, the presence of the nitro group in "2-[4-(4-Nitrophenyl)-1,3-thiazol-2-yl]acetonitrile" could further influence its reactivity, potentially making it a candidate for nucleophilic aromatic substitution reactions or for reduction to the corresponding amine, which could then participate in a variety of chemical processes.

Physical and Chemical Properties Analysis

The physical and chemical properties of azolylacetonitriles, such as solubility, melting point, and stability, are influenced by their molecular structure. The electron-withdrawing nature of both the nitrile and nitro groups would affect the compound's polarity and hydrogen bonding capability, potentially impacting its solubility in various solvents. The stability of the compound could be assessed under different conditions, such as exposure to light, heat, or various pH levels, to determine its suitability for use in chemical synthesis or other applications. However, specific data on the physical and chemical properties of "2-[4-(4-Nitrophenyl)-1,3-thiazol-2-yl]acetonitrile" are not provided in the papers .

科学研究应用

化学性质和应用

2-[4-(4-硝基苯基)-1,3-噻唑-2-基]乙腈是一种具有潜在应用价值的化合物,在各个科学研究领域中尚未直接提及。然而,相关化合物已显示出显著的生物活性和在药物化学中的应用,这可以为其潜在用途提供见解。

生物活性和治疗潜力

具有类似结构的化合物,如硝唑胺和尼替酮,已被广泛研究其生物活性。硝唑胺展示了广谱的抗微生物活性,包括对一系列细菌、寄生虫和病毒的抗原虫、驱虫和抗病毒效果。其作用机制被认为涉及干扰丙酮-蛋白铁氧还蛋白还原酶酶,这在厌氧能量代谢中至关重要。这表明相关的硝基噻唑化合物也可能在治疗传染病中有潜在应用(Bharti et al., 2021)。

合成化学和材料科学应用

包括硝基苯衍生物在内的光敏保护基已被用于合成化学中,因为它们在开发新的合成途径方面具有潜力。这些基团使功能基团暂时保护,可在光照下去除,展示了硝基苯化合物在促进复杂合成转化中的实用性(Amit et al., 1974)。

环境和分析化学

与问题中的化合物类似结构的硝基酚由于通过大气过程形成并具有作为环境污染物的潜力而具有环境重要性。对硝基酚的研究突出了它们的来源、形成机制和分析检测方法,强调了了解这类化合物的环境命运和行为的重要性(Harrison et al., 2005)。

属性

IUPAC Name |

2-[4-(4-nitrophenyl)-1,3-thiazol-2-yl]acetonitrile |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H7N3O2S/c12-6-5-11-13-10(7-17-11)8-1-3-9(4-2-8)14(15)16/h1-4,7H,5H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

URTLLRGORUKPOJ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C2=CSC(=N2)CC#N)[N+](=O)[O-] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H7N3O2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90352005 |

Source

|

| Record name | 2-[4-(4-nitrophenyl)-1,3-thiazol-2-yl]acetonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90352005 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

245.26 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-[4-(4-Nitrophenyl)-1,3-thiazol-2-yl]acetonitrile | |

CAS RN |

69625-13-4 |

Source

|

| Record name | 2-[4-(4-nitrophenyl)-1,3-thiazol-2-yl]acetonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90352005 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

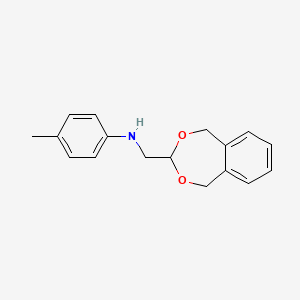

![2-[(E)-(2-hydroxyphenyl)methylidene]-N-phenyl-1-hydrazinecarbothioamide](/img/structure/B1298904.png)

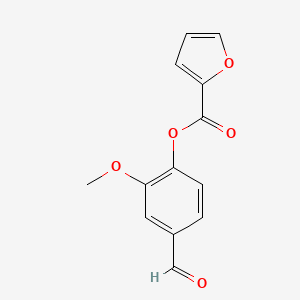

![4-[(2-Fluorobenzyl)oxy]benzaldehyde](/img/structure/B1298908.png)

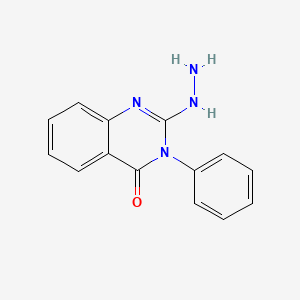

![3-[(4-Fluorophenyl)sulfonyl]propanoic acid](/img/structure/B1298934.png)

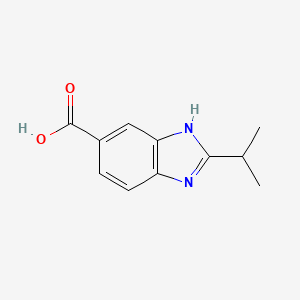

![2-(4-Methoxyphenyl)imidazo[1,2-a]pyridine-3-carbaldehyde](/img/structure/B1298937.png)